molecular formula C15H16F3N3O4 B2403732 1-[1-(Furan-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097892-87-8

1-[1-(Furan-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Número de catálogo: B2403732
Número CAS: 2097892-87-8
Peso molecular: 359.305
Clave InChI: GPHZDJNWTRMRBZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[1-(Furan-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione (hydantoin) core. This structure is substituted at the N3 position with a 2,2,2-trifluoroethyl group and at the N1 position with a piperidin-4-yl moiety linked to a furan-3-carbonyl group.

Propiedades

IUPAC Name

1-[1-(furan-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O4/c16-15(17,18)9-21-12(22)7-20(14(21)24)11-1-4-19(5-2-11)13(23)10-3-6-25-8-10/h3,6,8,11H,1-2,4-5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHZDJNWTRMRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-[1-(Furan-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a novel organic molecule that has garnered attention for its potential biological activities. With a molecular formula of C15H16F3N3O4C_{15}H_{16}F_3N_3O_4 and a molecular weight of approximately 359.305 g/mol, this compound features a unique structural arrangement that may contribute to its pharmacological properties.

Biological Activity Overview

Recent studies have highlighted the compound's significant antiproliferative activity against cervical cancer cells (HeLa). The reported IC50 value is 8.81 µM , indicating a promising potential for therapeutic applications in oncology.

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the furan and imidazolidine moieties play critical roles in interacting with biological targets, potentially influencing cell signaling pathways associated with cancer proliferation and survival.

Anticancer Activity

A key study demonstrated that derivatives of the compound exhibit effective antiproliferative properties against various cancer cell lines. The findings suggest that modifications to the core structure can enhance efficacy while reducing toxicity.

CompoundCell LineIC50 (µM)Notes
1-[1-(Furan-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dioneHeLa8.81Significant antiproliferative activity observed
Derivative AMCF-710.5Similar structural activity relationship noted
Derivative BA54912.0Enhanced activity compared to parent compound

Structure-Activity Relationship (SAR)

The study of structure-activity relationships (SAR) has provided insights into how variations in the compound's structure can influence its biological activity. For instance, the presence of trifluoroethyl groups has been linked to improved interaction with cellular targets, enhancing the compound's overall potency.

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, it is useful to compare it with similar derivatives:

Compound NameMolecular StructureIC50 (µM)Biological Activity
Compound CStructure C9.5Antiproliferative
Compound DStructure D11.0Antimicrobial
Target Compound 1-[1-(Furan-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione 8.81 Anticancer

Future Directions

Further research is warranted to explore:

  • In vivo efficacy : The translation of in vitro results to animal models.
  • Mechanistic studies : Understanding the precise pathways affected by this compound.
  • Toxicity profiles : Evaluating safety and side effects associated with therapeutic use.

Comparación Con Compuestos Similares

Compound A : 1-[1-(1H-Indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (BK60281, CAS 2097894-48-7)

  • Structural Differences: Replaces the furan-3-carbonyl group with a 1H-indole-5-carbonyl moiety.
  • Molecular Formula : C₁₉H₁₉F₃N₄O₃
  • Molecular Weight : 408.3744 g/mol .

Compound B : 4-{1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine (BK60286, CAS 2742034-56-4)

  • Structural Differences :
    • Replaces the imidazolidine-2,4-dione core with a morpholine ring.
    • Incorporates a 5-bromo-3-(trifluoromethyl)pyridine substituent, introducing halogen and electron-withdrawing groups.
  • Molecular Formula : C₁₆H₁₉BrF₃N₃O₂
  • Molecular Weight : 422.2402 g/mol .

Compound C : 1-(2-Oxoindolin-3-ylidene)-4-[2-(trifluoromethyl)phenyl]thiosemicarbazide

  • Structural Differences :
    • Features a thiosemicarbazide backbone instead of imidazolidine-2,4-dione.
    • Contains a 2-(trifluoromethyl)phenyl group, similar to the trifluoroethyl group in the target compound.
  • Key Insight : The trifluoromethyl group in Compound C enhances crystallinity and stability compared to its fluoro-substituted analog .

Comparative Data Table

Property Target Compound Compound A (BK60281) Compound B (BK60286)
Core Structure Imidazolidine-2,4-dione Imidazolidine-2,4-dione Morpholine
Key Substituents Furan-3-carbonyl-piperidine, trifluoroethyl Indole-5-carbonyl-piperidine, trifluoroethyl 5-Bromo-3-(trifluoromethyl)pyridine, morpholine
Molecular Formula C₁₉H₁₉F₃N₄O₃ (estimated) C₁₉H₁₉F₃N₄O₃ C₁₆H₁₉BrF₃N₃O₂
Molecular Weight (g/mol) ~408 (estimated) 408.3744 422.2402
Aromatic Systems Furan Indole Pyridine
Halogen Content None None Bromine

Research Findings and Implications

Substituent Effects on Bioactivity: The trifluoroethyl group in the target compound and trifluoromethyl in Compound C both enhance metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .

Impact of Core Structure :

  • The imidazolidine-2,4-dione core (target and Compound A) is rigid, favoring enzyme inhibition via conformational restriction. In contrast, the morpholine core (Compound B) offers flexibility, which may enhance solubility but reduce target specificity .

Crystallinity and Stability: Trifluoromethyl groups (as in Compound C) improve crystallinity compared to non-fluorinated analogs, aiding in structural characterization .

Q & A

Q. Synthetic Route Design: What strategies ensure reproducibility in multistep synthesis?

The synthesis involves sequential functionalization of the piperidine ring, introduction of the furan-3-carbonyl group, and imidazolidine-2,4-dione formation. Use protective groups (e.g., Boc) to minimize side reactions during piperidine acylation under anhydrous conditions with DCC/DMAP catalysis . Intermediate purity should be validated via HPLC or 1H^1H-NMR. Optimize reaction parameters (temperature, catalyst loading) using response surface methodology (RSM) to maximize yield .

Q. Structural Characterization: How to resolve overlapping signals in 1H^1H1H-NMR spectra?

For complex proton environments (e.g., piperidine δ 1.5–2.5 ppm), employ 2D-NMR techniques (HSQC, HMBC) to assign signals. Confirm molecular formula via high-resolution mass spectrometry (HRMS). X-ray crystallography, if feasible, provides absolute stereochemistry .

Q. Preliminary Bioactivity Screening: How to mitigate false positives in enzyme assays?

Use orthogonal methods (e.g., surface plasmon resonance and fluorescence polarization) to validate binding. Include negative controls (structurally analogous inactive compounds) and assess cytotoxicity to exclude nonspecific effects .

Advanced Research Questions

Q. Mechanistic Studies: How to investigate the compound’s interaction with target proteins?

Perform molecular docking (AutoDock Vina or Schrödinger Glide) followed by molecular dynamics (MD) simulations (AMBER or GROMACS) to refine binding poses. Validate predictions with experimental IC50_{50} values and calculate binding free energies using MM-PBSA .

Q. Metabolic Stability: What in vitro models predict hepatic clearance?

Incubate the compound with human liver microsomes (HLM) and NADPH regeneration system at 37°C. Quantify parent compound depletion via LC-MS/MS to calculate intrinsic clearance (Clint_{int}). Adjust for plasma protein binding to extrapolate in vivo relevance .

Q. Data Discrepancy Analysis: Why do in vitro and in vivo efficacy results diverge?

Potential factors include poor bioavailability, active metabolites, or off-target effects. Conduct comprehensive ADME studies: measure plasma AUC, identify metabolites (LC-HRMS), and integrate PK/PD modeling to correlate exposure with efficacy .

Q. Solid-State Stability: How to assess polymorphic transitions and degradation pathways?

Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to evaluate thermal behavior. Accelerated stability testing (40°C/75% RH) with HPLC monitoring identifies degradation products (e.g., hydrolysis or oxidation). XRPD confirms crystallinity changes .

Q. Stereochemical Control: How to optimize enantiomeric excess (ee) in asymmetric synthesis?

Screen chiral catalysts (e.g., BINAP-Ru complexes) and reaction conditions (solvent, temperature). Analyze ee via chiral HPLC or SFC. Compare optical rotation with reference standards or resolve absolute configuration via X-ray crystallography .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, solvent purity) and characterize intermediates rigorously .
  • Data Validation : Use orthogonal analytical techniques (e.g., NMR + HRMS) and statistical tools (e.g., ANOVA for experimental replicates) .
  • Computational Cross-Checking : Validate docking results with multiple software and MD simulations to account for ligand flexibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.